N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
This compound features a fused naphtho[1,2-d][1,3]thiazole core linked to a piperidine-4-carboxamide moiety, with a thiophene-2-sulfonyl group at the piperidine nitrogen. The piperidine carboxamide is a common pharmacophore in medicinal chemistry, often improving solubility and target binding .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-19-16-5-2-1-4-14(16)7-8-17(19)29-21/h1-6,13,15H,7-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCGDZGOZHBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Subsequently, the naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where the thiazole ring is acylated with a naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The thiophene sulfonyl group is then attached via a sulfonation reaction using thiophene-2-sulfonyl chloride and a base like pyridine.
Finally, the piperidine carboxamide is synthesized through an amide coupling reaction, where the carboxylic acid derivative of the piperidine is reacted with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anticancer properties, as thiazole derivatives have shown activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Core Structural Differences
The compound’s naphtho[1,2-d][1,3]thiazole core distinguishes it from analogs with simpler aromatic systems. For example, 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) () uses a naphthalene sulfonamide scaffold instead of a fused thiazole ring. The thiazole in the target compound may enhance π-π stacking interactions in biological targets compared to the more flexible naphthalene system in 2w .
Functional Group Variations
- Sulfonyl Groups : The thiophene-2-sulfonyl group in the target compound differs from the naphthalene sulfonamide in 2w. Thiophene’s smaller aromatic system and sulfur atom may reduce steric hindrance and increase metabolic stability compared to bulkier naphthalene derivatives.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Crystallographic Analysis
Structural determination of the target compound would likely employ SHELXL for high-precision refinement, a standard for similar sulfonamide-carboxamide hybrids .
Pharmacological Potential
- Target Selectivity : The naphthothiazole core may target enzymes or receptors with aromatic binding pockets (e.g., kinases), whereas 2w’s naphthalene sulfonamide could favor hydrophobic domains.
- Solubility : The piperidine carboxamide in the target compound may improve aqueous solubility compared to 2w’s chloropyridinyl group, which introduces hydrophobicity .
Biological Activity
The compound N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide represents a novel class of thiazole-based derivatives with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and tumor progression. Studies indicate that COX-2 inhibitors can reduce tumor metastasis and enhance the efficacy of existing anticancer therapies . The presence of the naphtho-thiazole moiety in this compound enhances its lipophilicity and membrane permeability, contributing to its biological efficacy .
Anticancer Activity
Recent investigations have demonstrated that various derivatives of thiazole carboxamide exhibit significant cytotoxicity against cancer cell lines. For instance, in vitro studies highlighted that certain derivatives showed IC50 values as low as 30.79 µM against colorectal adenocarcinoma (COLO205) and 60.75 µM against hepatocellular carcinoma (HepG2) . These findings suggest a promising therapeutic potential for the compound in cancer treatment.
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research into related naphtho[2,3-d]thiazole derivatives has shown effectiveness against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The structural characteristics of these compounds are believed to play a crucial role in their interaction with microbial targets.
Table 1: Biological Activity Summary of Naphtho-Thiazole Derivatives
| Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound 2a | HepG2 | 60.75 | Anticancer |
| Compound 2b | COLO205 | 30.79 | Anticancer |
| Compound PNT | MRSA | Not specified | Antimicrobial |
Table 2: Comparison of COX Inhibition Potency
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound 2a | Not specified | Not specified |
| Compound 2b | Not specified | Not specified |
| Celecoxib | 1.0 | 0.9 |
Case Study 1: Efficacy Against Hepatocellular Carcinoma
In a controlled study involving HepG2 cells, the derivative Compound 2a demonstrated significant cytotoxic effects with an IC50 value of 60.75 µM. This suggests that the compound may interfere with cellular proliferation pathways critical for cancer cell survival .
Case Study 2: Antimicrobial Activity Assessment
The antimicrobial efficacy of related thiazole derivatives was tested against common bacterial strains. The results indicated that compounds derived from naphtho[2,3-d]thiazole exhibited potent activity against MRSA, highlighting their potential as therapeutic agents in combating resistant bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
